molecular formula C6H7FN2O B14915411 (4-Amino-2-fluoropyridin-3-yl)methanol

(4-Amino-2-fluoropyridin-3-yl)methanol

Cat. No.: B14915411
M. Wt: 142.13 g/mol
InChI Key: RFUFQNMOUSCMJC-UHFFFAOYSA-N
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Description

(4-Amino-2-fluoropyridin-3-yl)methanol is a fluorinated pyridine derivative with the molecular formula C6H7FN2O. This compound is of interest due to its unique chemical properties, which include the presence of both an amino group and a fluorine atom on the pyridine ring. These features make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-fluoropyridin-3-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for use in pharmaceuticals and agrochemicals .

Scientific Research Applications

(4-Amino-2-fluoropyridin-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is used in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Industry: It is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Amino-2-fluoropyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity to these targets, while the amino group can form hydrogen bonds, stabilizing the interaction. This compound can modulate various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-Amino-3-fluoropyridin-2-yl)methanol
  • (2-Amino-3-fluoropyridin-4-yl)methanol
  • (2-Amino-5-fluoropyridin-4-yl)methanol

Uniqueness

(4-Amino-2-fluoropyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the fluorine and amino groups on the pyridine ring influences its reactivity and interaction with molecular targets, making it a valuable compound in various applications .

Properties

Molecular Formula

C6H7FN2O

Molecular Weight

142.13 g/mol

IUPAC Name

(4-amino-2-fluoropyridin-3-yl)methanol

InChI

InChI=1S/C6H7FN2O/c7-6-4(3-10)5(8)1-2-9-6/h1-2,10H,3H2,(H2,8,9)

InChI Key

RFUFQNMOUSCMJC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1N)CO)F

Origin of Product

United States

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